molecular formula C16H17NO2S B427076 2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide

2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide

Cat. No. B427076
M. Wt: 287.4g/mol
InChI Key: OBYDVAPFPGBXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide is an anilide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Optical Properties: Research by Wannalerse et al. (2022) explored the crystal structure and optical properties of similar orcinolic derivatives. They found that different structural configurations of these compounds affect their optical properties, particularly in response to the addition of OH− ions, which shift absorption bands to longer wavelengths (Wannalerse et al., 2022).

Application in Drug Synthesis

  • Intermediate in Antimalarial Drugs: Magadum and Yadav (2018) reported the use of N-(2-Hydroxyphenyl)acetamide, a compound structurally related to 2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide, as an intermediate in the synthesis of antimalarial drugs. They focused on the chemoselective acetylation of 2-aminophenol to achieve this intermediate (Magadum & Yadav, 2018).

Flavouring Substance Evaluation

  • Flavouring Group Evaluation: Younes et al. (2018) conducted a scientific opinion on a similar compound, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, as part of Flavouring Group Evaluation 411 (FGE.411). They evaluated its safety as a flavouring substance, finding no safety concerns at the estimated levels of dietary exposure (Younes et al., 2018).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation: Fuloria et al. (2009) studied the synthesis and antimicrobial evaluation of novel compounds structurally similar to 2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide. These compounds showed potential antibacterial and antifungal activities (Fuloria et al., 2009).

Photocatalytic Degradation Studies

  • Degradation of Paracetamol: A study by Jallouli et al. (2017) on the photocatalytic degradation of paracetamol, a compound related to N-(4-hydroxyphenyl)acetamide, provides insights into the potential environmental impact and degradation pathways of similar compounds (Jallouli et al., 2017).

Anticancer and Anti-Inflammatory Applications

  • Anticancer and Anti-Inflammatory Activities: Rani et al. (2014) synthesized derivatives of 2-(substituted phenoxy)acetamide, showing potential anticancer, anti-inflammatory, and analgesic activities. This suggests possible medicinal applications for compounds with similar structures (Rani et al., 2014).

properties

Product Name

2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide

Molecular Formula

C16H17NO2S

Molecular Weight

287.4g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)19-11-16(18)17-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

OBYDVAPFPGBXFJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2SC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2SC

solubility

0.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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